Cas no 953908-64-0 (3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one)
3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one Chemical and Physical Properties
Names and Identifiers
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- 3-amino-1-(2,6-dimethylmorpholino)propan-1-one
- 3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one
- 1-Propanone, 3-amino-1-(2,6-dimethyl-4-morpholinyl)-
- 3-(2,6-DIMETHYLMORPHOLIN-4-YL)-3-OXOPROPAN-1-AMINE
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- Inchi: 1S/C9H18N2O2/c1-7-5-11(6-8(2)13-7)9(12)3-4-10/h7-8H,3-6,10H2,1-2H3
- InChI Key: QPDIQZGLNRDWLL-UHFFFAOYSA-N
- SMILES: O1C(C)CN(C(CCN)=O)CC1C
Computed Properties
- Exact Mass: 186.136827821g/mol
- Monoisotopic Mass: 186.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.6
- XLogP3: -0.8
3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-58247-0.05g |
3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one |
953908-64-0 | 95.0% | 0.05g |
$551.0 | 2025-03-15 | |
| Enamine | EN300-58247-0.1g |
3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one |
953908-64-0 | 95.0% | 0.1g |
$578.0 | 2025-03-15 | |
| Enamine | EN300-58247-0.25g |
3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one |
953908-64-0 | 95.0% | 0.25g |
$604.0 | 2025-03-15 | |
| Enamine | EN300-58247-0.5g |
3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one |
953908-64-0 | 95.0% | 0.5g |
$630.0 | 2025-03-15 | |
| Enamine | EN300-58247-1.0g |
3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one |
953908-64-0 | 95.0% | 1.0g |
$656.0 | 2025-03-15 | |
| Enamine | EN300-58247-2.5g |
3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one |
953908-64-0 | 95.0% | 2.5g |
$1287.0 | 2025-03-15 | |
| Enamine | EN300-58247-5.0g |
3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one |
953908-64-0 | 95.0% | 5.0g |
$1903.0 | 2025-03-15 | |
| Enamine | EN300-58247-10.0g |
3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one |
953908-64-0 | 95.0% | 10.0g |
$2823.0 | 2025-03-15 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13002-1G |
3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one |
953908-64-0 | 95% | 1g |
¥ 2,791.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN13002-5G |
3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one |
953908-64-0 | 95% | 5g |
¥ 8,375.00 | 2023-04-12 |
3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one Suppliers
3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one Related Literature
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one
3-Amino-1-(2,6-Dimethylmorpholin-4-yl)Propan-1-one: A Comprehensive Overview
3-Amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one, also known by its CAS registry number 953908-64-0, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of amino ketones and features a unique structure that combines a morpholine ring with an amino group and a ketone functional group. The morpholine moiety, substituted with two methyl groups at the 2 and 6 positions, contributes to the compound's stability and potential bioactivity.
The synthesis of 3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one involves a multi-step process that typically begins with the preparation of the morpholine derivative. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the overall cost and environmental impact. For instance, researchers have employed transition metal catalysts to facilitate the coupling reactions necessary for constructing the morpholine ring and attaching the amino and ketone functionalities.
The physical properties of this compound are well-documented. It has a melting point of approximately 155°C and is soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility in water is moderate, which is advantageous for applications in drug delivery systems where controlled release is desired. The compound's stability under various conditions has also been studied, revealing that it remains stable under neutral and mildly acidic conditions but undergoes hydrolysis in strong alkaline environments.
In terms of biological activity, 3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one has shown promise as a potential lead compound in drug discovery. Recent studies have demonstrated its ability to inhibit certain enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE). The amino group plays a critical role in this activity by forming hydrogen bonds with the enzyme's active site. Additionally, the morpholine ring contributes to the compound's lipophilicity, enhancing its ability to cross cellular membranes.
The application of computational chemistry techniques has further elucidated the structure-function relationship of this compound. Molecular docking studies have revealed that the spatial arrangement of the amino and ketone groups is optimal for binding to target proteins. Furthermore, quantum mechanical calculations have provided insights into the electronic properties of the molecule, which are crucial for understanding its reactivity in various chemical transformations.
Recent research has also explored the use of 3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one as a building block in medicinal chemistry. Its versatility allows for further functionalization to create derivatives with enhanced bioavailability or selectivity. For example, substituting the methyl groups on the morpholine ring with other alkyl chains has been shown to significantly alter the compound's pharmacokinetic profile.
In conclusion, 3-amino-1-(2,6-dimethylmorpholin-4-yl)propan-1-one (CAS No: 953908-64-0) is a multifaceted compound with potential applications in drug development and organic synthesis. Its unique structure and favorable physical properties make it an attractive candidate for further research. As new synthetic methods and computational tools continue to emerge, this compound is likely to play an increasingly important role in advancing our understanding of complex biological systems.
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